molecular formula C9H6F3NO4 B12853411 Methyl 2-nitro-6-(trifluoromethyl)benzoate

Methyl 2-nitro-6-(trifluoromethyl)benzoate

Cat. No.: B12853411
M. Wt: 249.14 g/mol
InChI Key: SKCORQBYLFFEPF-UHFFFAOYSA-N
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Description

Methyl 2-nitro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with nitro and trifluoromethyl groups. This compound is known for its applications in pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-nitro-6-(trifluoromethyl)benzoate can be synthesized through a multi-step process. One common method involves the hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile under base or acid catalysis to produce 2-nitro-4-trifluoromethyl benzamide. This intermediate is then subjected to alcoholysis with a sulfuric acid-methanol solution to yield the desired product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products

    Reduction: Produces 2-amino-6-(trifluoromethyl)benzoate.

    Substitution: Can yield various substituted benzoates depending on the nucleophile used.

    Oxidation: Results in the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-nitro-6-(trifluoromethyl)benzoate is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Methyl 2-nitro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a potent inhibitor of certain enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-nitro-4-(trifluoromethyl)benzoate
  • Methyl 3-nitro-5-(trifluoromethyl)benzoate
  • Methyl 2-nitro-4-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-nitro-6-(trifluoromethyl)benzoate is unique due to the position of its nitro and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its isomers .

Properties

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

IUPAC Name

methyl 2-nitro-6-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)7-5(9(10,11)12)3-2-4-6(7)13(15)16/h2-4H,1H3

InChI Key

SKCORQBYLFFEPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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